molecular formula C24H26N2O5S2 B306298 4-[2,5-dimethyl-3-(morpholin-4-ylcarbonothioyl)-1H-pyrrol-1-yl]phenyl 4-methoxybenzenesulfonate

4-[2,5-dimethyl-3-(morpholin-4-ylcarbonothioyl)-1H-pyrrol-1-yl]phenyl 4-methoxybenzenesulfonate

Cat. No. B306298
M. Wt: 486.6 g/mol
InChI Key: RBJOWSCMWFLXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2,5-dimethyl-3-(morpholin-4-ylcarbonothioyl)-1H-pyrrol-1-yl]phenyl 4-methoxybenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMTS and is synthesized using a specific method.

Mechanism of Action

The mechanism of action of DMTS is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and pathways involved in inflammation and tumor growth. DMTS also has the ability to scavenge free radicals and reduce oxidative stress, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DMTS has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells and reduce inflammation. DMTS has also been found to have neuroprotective effects and improve cognitive function in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using DMTS in lab experiments is its potential to inhibit tumor growth and reduce inflammation. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several future directions for research on DMTS. One direction is to further investigate its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the mechanism of action in more detail to better understand how it inhibits tumor growth and reduces inflammation. Additionally, studies could be conducted to investigate the potential use of DMTS in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, 4-[2,5-dimethyl-3-(morpholin-4-ylcarbonothioyl)-1H-pyrrol-1-yl]phenyl 4-methoxybenzenesulfonate, also known as DMTS, is a chemical compound that has potential applications in various scientific research fields. It is synthesized using a specific method and has been studied for its anti-tumor, anti-inflammatory, and neuroprotective properties. While the mechanism of action is not fully understood, DMTS has been found to inhibit the activity of certain enzymes and pathways involved in inflammation and tumor growth. Future research directions include investigating its potential use in treating neurological disorders and studying the mechanism of action in more detail.

Synthesis Methods

DMTS is synthesized using a specific method that involves the reaction of 4-bromo-2,5-dimethyl-1H-pyrrole with morpholine-4-carbodithioic acid and 4-methoxybenzenesulfonyl chloride. This reaction results in the formation of DMTS as a white solid.

Scientific Research Applications

DMTS has been found to have potential applications in various scientific research fields. It has been studied for its anti-tumor, anti-inflammatory, and anti-oxidant properties. DMTS has also been found to have neuroprotective effects and has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

4-[2,5-dimethyl-3-(morpholin-4-ylcarbonothioyl)-1H-pyrrol-1-yl]phenyl 4-methoxybenzenesulfonate

Molecular Formula

C24H26N2O5S2

Molecular Weight

486.6 g/mol

IUPAC Name

[4-[2,5-dimethyl-3-(morpholine-4-carbothioyl)pyrrol-1-yl]phenyl] 4-methoxybenzenesulfonate

InChI

InChI=1S/C24H26N2O5S2/c1-17-16-23(24(32)25-12-14-30-15-13-25)18(2)26(17)19-4-6-21(7-5-19)31-33(27,28)22-10-8-20(29-3)9-11-22/h4-11,16H,12-15H2,1-3H3

InChI Key

RBJOWSCMWFLXMZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)OC)C)C(=S)N4CCOCC4

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)OC)C)C(=S)N4CCOCC4

Origin of Product

United States

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